P,P-Diphenylphosphinic hydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
diphenylphosphorylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2OP/c13-14-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRACHDIQCDJEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329265 | |
| Record name | P,P-Diphenylphosphinic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-66-4 | |
| Record name | NSC107834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P,P-Diphenylphosphinic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Transformations of P,p Diphenylphosphinic Hydrazide
Established Synthetic Pathways for P,P-Diphenylphosphinic Hydrazide
The synthesis of this compound is a critical first step for its subsequent use in more complex molecular architectures.
General Synthetic Routes and Precursor Utilization
The primary and most direct route to this compound involves the reaction of diphenylphosphinic chloride with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction is a standard method for the formation of the P-N bond in this class of compounds.
Another approach involves the liberation of hydrazine from a salt, such as hydrazine sulfate (B86663), which then reacts with a suitable phosphine (B1218219) precursor. For instance, the reaction of 2-(diphenylphosphino)benzaldehyde (B1302527) with hydrazine sulfate in the presence of perchloric acid can yield related complex structures, demonstrating the utility of hydrazine salts as a source for the hydrazinyl moiety. mdpi.com
The following table summarizes the key precursors for the synthesis of this compound and its analogs.
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Diphenylphosphinic Chloride | Hydrazine Hydrate | Nucleophilic Substitution | This compound |
| 2-(Diphenylphosphino)benzaldehyde | Hydrazine Sulfate | Condensation | Diphosphocinium Diperchlorate mdpi.com |
Methodological Optimizations and Reaction Condition Analysis
The efficiency of the synthesis of this compound and its derivatives can be influenced by various reaction parameters. Optimization studies often focus on solvent, temperature, and reaction time to maximize yield and purity. For example, in the synthesis of related hydrazide-hydrazone derivatives, reactions are often carried out under reflux in solvents like ethanol (B145695) or 1,4-dioxane (B91453) for several hours. nih.gov The use of a basic medium, such as potassium carbonate, has been documented in the synthesis of N'-substituted benzohydrazides, which can be relevant for optimizing the synthesis of this compound derivatives. mdpi.com
Alkylation Reactions of this compound
Alkylation of this compound is a key transformation that allows for the introduction of various organic moieties, leading to a diverse range of derivatives with potential applications in different fields of chemistry.
Regioselective N-Alkylation Strategies and Derivative Synthesis
The presence of two nitrogen atoms in the hydrazide group of this compound presents a challenge in regioselective alkylation. Controlling which nitrogen atom undergoes alkylation is crucial for the synthesis of specific target molecules. Studies on the alkylation of similar hydrazine-containing scaffolds, such as indazoles, have shown that the choice of base and solvent can significantly influence the regioselectivity. beilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation in certain indazole systems. beilstein-journals.org While direct studies on this compound are limited in the provided results, these strategies for controlling regioselectivity in other N-heterocycles are highly relevant.
The synthesis of N-substituted aziridines from (1,2-dibromoethyl)(diphenyl)phosphine oxide and primary amines highlights the reactivity of related organophosphorus compounds in N-alkylation type reactions. orscience.ru This suggests that this compound could similarly react with suitable alkylating agents to yield N-alkylated products.
Application of Phase-Transfer Catalysis in this compound Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. mdpi.com It offers several advantages, including milder reaction conditions, increased reaction rates, and often improved selectivity. phasetransfer.comnih.gov In the context of N-alkylation, PTC has been successfully employed for various substrates. phasetransfer.comresearchgate.netnih.gov
The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated hydrazide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. mdpi.comphasetransfer.com This methodology could be highly beneficial for the alkylation of this compound, potentially leading to higher yields and cleaner reactions compared to traditional homogeneous methods. The application of PTC in the alkylation of hydantoins demonstrates the effectiveness of this approach for N-H containing heterocycles. nih.govnih.gov
Derivatization Strategies for N'-Substituted P,P-Diphenylphosphinic Hydrazides
The synthesis of N'-substituted P,P-diphenylphosphinic hydrazides can be achieved through various derivatization strategies, primarily involving the reaction of the hydrazide with carbonyl compounds.
A common method is the condensation reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazones. nih.govmdpi.com This reaction is typically acid-catalyzed or can be performed under neutral conditions by heating the reactants in a suitable solvent like ethanol. mdpi.com This approach allows for the introduction of a wide variety of substituents at the N' position, depending on the structure of the carbonyl compound used.
Furthermore, reactions with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) derivatives. researchgate.net These derivatives can then undergo further cyclization reactions to form heterocyclic compounds like triazolethiones. researchgate.net The synthesis of N'-substituted acylhydrazines can also be achieved through one-pot multi-component reactions, offering an efficient route to complex molecules. researchgate.net
The following table provides examples of derivatization reactions for hydrazides.
| Hydrazide | Reagent | Reaction Type | Product Type |
| Cyanoacetyl Hydrazine | 3-Acetylpyridine | Condensation | Hydrazide-Hydrazone nih.gov |
| p-Hydroxybenzoic Acid Hydrazide | Substituted Benzaldehydes | Condensation | N'-Benzylidene-4-hydroxybenzohydrazides mdpi.com |
| Diphenylphosphinal Formic Acid Hydrazide | Isothiocyanates | Addition | Thiosemicarbazides researchgate.net |
Synthesis and Interconversion of this compound Analogues and Related Phosphinic Compounds
The synthesis of this compound and its analogues typically involves the reaction of a corresponding phosphinic chloride with hydrazine or a substituted hydrazine. These hydrazides can then be converted into other important phosphinic compounds, such as phosphinic acids and azides, through various chemical transformations.
One common method for preparing phosphinic hydrazides is the reaction of a diphenylphosphinic chloride with hydrazine hydrate. This reaction serves as a foundational route to the parent this compound. Analogues can be synthesized by employing substituted hydrazines or by starting with appropriately substituted diphenylphosphinic chlorides. For instance, the synthesis of P,P-diphenylphosphinothioic hydrazide, a sulfur analogue, is achieved by reacting diphenylphosphinothioic chloride with hydrazine hydrate in an organic solvent like ethanol under reflux conditions. guidechem.com
The interconversion of this compound into other functional groups is a key aspect of its chemistry. One such transformation is the conversion to P,P-diphenylphosphinic acid. While specific direct hydrolysis data for this compound is not extensively detailed in the provided search results, the general hydrolysis of related phosphinate and phosphonate (B1237965) esters to their corresponding acids is a well-established process that can occur under both acidic and basic conditions. nih.gov For example, diphenylphosphinic acid can be synthesized from diphenylphosphine (B32561) oxide by heating with potassium hydroxide (B78521) in aqueous ethanol, yielding the product in high purity. guidechem.com Another route to diphenylphosphinic acid involves the hydrolysis of diphenylphosphinyl chloride. guidechem.com
The conversion of this compound to its corresponding azide (B81097) is another significant transformation. This can be achieved through reaction with nitrous acid, which is a common method for converting hydrazines to azides. osti.gov The resulting P,P-diphenylphosphinic azide is a valuable reagent in its own right, often used in organic synthesis.
Furthermore, the reactivity of the hydrazide moiety allows for the synthesis of more complex analogues. For example, the reaction of a phosphonated hydrazone, an analogue of a phosphinic hydrazide, with p-fluorophenyl-isothiocyanate leads to the formation of the corresponding N-p-fluorothiosemicarbazone. mdpi.com This demonstrates the potential for derivatizing the hydrazide group to create a diverse range of compounds.
Below are tables summarizing the synthesis of this compound analogues and their interconversion into related phosphinic compounds, based on available research findings.
Table 1: Synthesis of this compound Analogues
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Diphenylphosphinothioic chloride | Hydrazine hydrate | P,P-Diphenylphosphinothioic hydrazide | Ethanol, reflux | Not specified | guidechem.com |
| β-Phosphonate hydrazone 1 | p-Fluorophenyl-isothiocyanate | 2-(1-(Diphenylphosphoryl)propan-2-ylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide | Absolute ethanol, room temperature | 65 | mdpi.com |
| p-Fluorophenylisothiocyanate | Hydrazine monohydrate | Bis(N-p-fluorophenylthiourea) | Ethanol, room temperature | 80 | mdpi.com |
Table 2: Interconversion of this compound and Related Compounds
| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference |
| Diphenylphosphine oxide | Potassium hydroxide, water | Diphenylphosphinic acid | Aqueous ethanol, heating | 100 | guidechem.com |
| Diphenylphosphinyl chloride | Water (Hydrolysis) | Diphenylphosphinic acid | Not specified | Not specified | guidechem.com |
| Hydrazine | Nitrous acid | Hydrazoic acid | Not specified | Not specified | osti.gov |
Mechanistic Investigations and Reactivity Profiles of P,p Diphenylphosphinic Hydrazide
Intrinsic Reactivity Patterns and Electron Density Distributions
The reactivity of P,P-diphenylphosphinic hydrazide is governed by the interplay of its constituent functional groups. The diphenylphosphinyl group, -P(O)(Ph)₂, is strongly electron-withdrawing, which significantly influences the electron density of the adjacent hydrazine (B178648) nitrogen atom. This electronic effect modulates the nucleophilicity of the terminal -NH₂ group, a key determinant of its chemical behavior.
Kinetic studies on the reactions of various hydrazines with electrophiles have established their nucleophilic character. nih.gov While the α-effect—an enhancement in nucleophilicity of an atom due to an adjacent atom with lone pair electrons—is a topic of debate for hydrazines, they are recognized as effective nucleophiles in numerous reactions. nih.gov The reactivity of this compound is thus characterized by the nucleophilic terminal nitrogen, with its reactivity tempered by the inductive and steric effects of the bulky diphenylphosphinyl group.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₂OP | PubChem nih.gov |
| Molecular Weight | 232.22 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Reaction Mechanisms Elucidation for Key Transformations Involving this compound
The most fundamental reaction involving this compound is its condensation with carbonyl compounds to form the corresponding P,P-diphenylphosphinyl hydrazones. This transformation is a cornerstone of its synthetic utility and proceeds via a well-established nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com
The mechanism commences with the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.org The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly basic hydrazide. The carbinolamine intermediate is typically unstable and readily undergoes dehydration. libretexts.org Proton transfer steps lead to the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of a water molecule, driven by the formation of a stable C=N double bond, yields the final hydrazone product. youtube.com
This compound as a Strategic Reagent in Complex Organic Synthesis
The unique reactivity of this compound makes it a valuable tool for a variety of strategic operations in organic synthesis.
This compound serves as an excellent precursor for the synthesis of P,P-diphenylphosphinyl hydrazones. The reaction involves the condensation of the hydrazide with a wide range of aldehydes and ketones. uobaghdad.edu.iqnih.gov This reaction is generally high-yielding and can be performed under mild conditions, often by refluxing the reactants in a suitable solvent like ethanol (B145695). uobaghdad.edu.iq The resulting hydrazones are often stable, crystalline compounds that can be easily purified. youtube.com These hydrazone scaffolds are not merely derivatives but are valuable intermediates themselves, primarily for the construction of heterocyclic systems. uobaghdad.edu.iqnih.gov
Table 2: General Synthesis of Hydrazones from Hydrazides
| Hydrazide Precursor | Carbonyl Compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Cyanoacetyl hydrazide | 4-Benzylsulfonyl acetophenone | Ethanol, reflux | Hydrazide-hydrazone | Baghdad Science Journal uobaghdad.edu.iq |
| Hydrazide derivative | Substituted aromatic aldehydes | Absolute EtOH, glacial AcOH, reflux | Hydrazide-hydrazones | Molecules nih.gov |
| Hydrazide derivative | Cyclic ketones (tetralone, etc.) | Ethanol, S₈, NaOH, reflux | Thiophene derivatives via hydrazone | Baghdad Science Journal uobaghdad.edu.iq |
The formation of stable hydrazones from this compound and carbonyl compounds allows the hydrazide to function as a protecting or masking group. The hydrazide functionality can be used to temporarily block a carboxylic acid group during multi-step syntheses, such as in peptide synthesis. nih.govslideshare.net More directly, the reaction with aldehydes and ketones allows for the selective protection of these carbonyl groups. The resulting hydrazones are stable under various reaction conditions but can be cleaved to regenerate the parent carbonyl compound when needed, demonstrating their utility in complex synthetic strategies.
The primary role of hydrazides and their derivatives in the reduction of carbonyl groups is through the Wolff-Kishner reduction. wikipedia.orgpharmaguideline.commasterorganicchemistry.com This reaction converts a carbonyl group (aldehyde or ketone) into a methylene (B1212753) group (-CH₂-). The process involves the in-situ formation of a hydrazone, which is then treated with a strong base (like KOH) at high temperatures. libretexts.orgwikipedia.org The mechanism proceeds via deprotonation of the hydrazone, which, through a series of steps, leads to the formation of a carbanion and the evolution of highly stable nitrogen gas (N₂), the thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. libretexts.orgyoutube.com This method is particularly useful for substrates that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. wikipedia.org While this compound can form the requisite hydrazone intermediate, its application in this specific reduction is less common than that of hydrazine hydrate (B1144303) itself.
This compound and the hydrazones derived from it are valuable precursors for synthesizing a wide array of nitrogen-containing heterocycles. nih.gov The hydrazone moiety contains a reactive C=N-N- moiety that can participate in various cyclization reactions.
For instance, phosphinyl hydrazones can be used to synthesize pyrazole (B372694) derivatives. nih.gov The reaction of hydrazides with β-dicarbonyl compounds or their equivalents is a classic method for constructing the pyrazole ring. Furthermore, hydrazide-hydrazones derived from this compound can undergo intramolecular or intermolecular cyclizations to form more complex heterocyclic systems. The literature contains numerous examples where different hydrazides are used to synthesize coumarins, pyridines, thiazoles, and thiophenes, highlighting the versatility of the hydrazide functional group in heterocyclic synthesis. uobaghdad.edu.iqnih.gov
Kinetic and Thermodynamic Aspects of this compound Reactivity
Comprehensive research into the kinetic and thermodynamic parameters of this compound's reactivity is an area of ongoing scientific inquiry. While the compound is utilized in various synthetic applications, detailed quantitative data regarding its reaction rates, activation energies, and thermodynamic profiles are not extensively documented in publicly available literature.
The reactivity of hydrazides, in general, is influenced by several factors, including the electronic and steric nature of the substituents on both the acyl and hydrazine moieties. In this compound, the presence of the electron-withdrawing diphenylphosphinoyl group is expected to decrease the nucleophilicity of the hydrazine nitrogen atoms compared to unsubstituted hydrazine. This effect is due to the inductive and potential resonance effects of the P=O group, which can delocalize the lone pair of electrons on the adjacent nitrogen atom, thereby reducing its availability for nucleophilic attack.
Kinetic studies of related hydrazide compounds often involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration, solvent polarity) to determine the rate law and calculate the corresponding rate constants. Such studies can elucidate the reaction mechanism, including the identification of the rate-determining step. For instance, in reactions with electrophiles, the initial nucleophilic attack of the hydrazide is often the key step, and its rate can be quantified.
While specific experimental data tables for the kinetic and thermodynamic aspects of this compound reactivity are not available in the reviewed literature, the following tables represent the types of data that would be generated from such studies. The values presented are hypothetical and for illustrative purposes only, demonstrating the framework for reporting such research findings.
Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile
| Entry | [this compound] (M) | [Electrophile] (M) | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | 0.01 | 0.01 | 25 | Value |
| 2 | 0.02 | 0.01 | 25 | Value |
| 3 | 0.01 | 0.02 | 25 | Value |
| 4 | 0.01 | 0.01 | 35 | Value |
Hypothetical Thermodynamic Data for the Reaction of this compound
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH°) | Value |
| Entropy of Reaction (ΔS°) | Value J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG°) | Value |
| Activation Energy (Ea) | Value |
Further experimental investigation is required to populate these tables with accurate data for the reactions of this compound, which would be invaluable for optimizing existing synthetic protocols and designing new chemical transformations.
Coordination Chemistry and Ligand Properties of P,p Diphenylphosphinic Hydrazide
Design Principles and Coordination Modes of P,P-Diphenylphosphinic Hydrazide as a Ligand
The design of this compound as a ligand is centered around the presence of multiple potential donor sites: the phosphoryl oxygen, the two nitrogen atoms of the hydrazide group, and the π-system of the phenyl rings. This multi-functionality allows for a variety of coordination modes, making it a versatile building block in the construction of diverse metal-organic architectures.
The primary coordination often occurs through the phosphoryl oxygen and the terminal nitrogen of the hydrazide group, forming a stable five-membered chelate ring with a metal center. This bidentate P,N-coordination is a common motif observed in its complexes. However, depending on the metal ion, the reaction conditions, and the presence of other ligands, this compound can also act as a monodentate ligand, coordinating solely through the phosphoryl oxygen or one of the nitrogen atoms.
Furthermore, the hydrazide moiety can be deprotonated, leading to the formation of anionic ligands that can bridge two or more metal centers. This bridging capability, often involving the nitrogen atoms, can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and electronic properties. The phenyl groups, while not typically involved in direct coordination, play a crucial role in influencing the steric environment around the metal center.
Synthesis and Structural Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The choice of solvent and reaction temperature can influence the final structure of the complex. mdpi.com The resulting complexes are often isolated as air-stable solids and can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. A shift in the stretching frequency of the P=O and N-H bonds upon complexation provides evidence of coordination through these groups. 31P NMR spectroscopy is particularly useful for probing the phosphorus environment, with a downfield shift in the signal upon coordination to a metal center confirming the involvement of the phosphorus atom. mdpi.com
Table 1: Selected Crystallographic Data for Metal Complexes of Phosphorus-Containing Ligands
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [AuCl(Ph2P(acenaphthene))] | Monoclinic | P21/c | P-Au = 2.239 | mdpi.com |
| [Pd(allyl)Cl(Ph2P(acenaphthene))] | Monoclinic | P21/c | Pd-P = N/A, Pd-Cl = N/A | mdpi.com |
| [CuBr(Ph2P(acenaphthene))]2 | - | - | P-Cu = 2.195 | mdpi.com |
Catalytic Applications and Mechanistic Insights of this compound-Metal Complexes
Metal complexes incorporating phosphorus-containing ligands are widely used as catalysts in a variety of organic transformations, most notably in cross-coupling reactions. nih.govmdpi.com While specific catalytic applications of this compound complexes are not extensively documented in the readily available literature, the general principles of catalysis by related phosphine-metal complexes provide valuable insights.
Palladium complexes of phosphine (B1218219) ligands are particularly effective catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.gov The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination steps. nih.govmit.edu The electronic and steric properties of the phosphine ligand are critical in each of these steps. For example, electron-rich and sterically bulky phosphines are known to promote the oxidative addition step and stabilize the active catalytic species. nih.gov
Mechanistic studies of these catalytic systems often employ techniques such as kinetics, isotopic labeling, and computational modeling to elucidate the reaction pathways. mit.eduuvic.cacore.ac.ukrsc.org These studies help in understanding the role of the ligand in promoting catalysis and in designing more efficient catalytic systems. While detailed mechanistic studies on this compound-metal complexes are yet to be widely reported, it is anticipated that they would follow similar catalytic cycles to other phosphine-based catalysts, with the unique electronic and steric profile of the ligand potentially offering distinct advantages in certain applications.
Advanced Spectroscopic and Analytical Characterization of P,p Diphenylphosphinic Hydrazide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of P,P-diphenylphosphinic hydrazide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. Key nuclei for the analysis of these compounds include ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31).
¹H NMR Spectroscopy: Proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the phenyl protons, which appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons of the hydrazide group (NH and NH₂) give rise to signals that can be broad and their chemical shifts are sensitive to solvent and concentration. For instance, in some hydrazide derivatives, the CONH proton signal can appear as a singlet around 10.9-11.6 ppm, while the NH proton of the indole (B1671886) ring in a related structure was observed at 11.6 ppm. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The spectra of this compound derivatives show distinct signals for the aromatic carbons. The carbon atoms directly bonded to the phosphorus atom are split due to C-P coupling, providing valuable structural information. For example, in isopropyl-diphenylphosphine, the aromatic carbons show signals around 128-138 ppm with observable coupling to the phosphorus atom. rsc.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for this class of compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. For phosphinic acids and their derivatives, the ³¹P chemical shifts are typically found in a specific range. organicchemistrydata.org For example, the ³¹P NMR signal for 1,1-Bis(diphenylphosphoryl)hydrazine appears at approximately 29.8 ppm. researchgate.net In contrast, related phosphine (B1218219) compounds like propyl-diphenylphosphine show a ³¹P signal at -16.2 ppm. rsc.org
A representative table of expected NMR data for this compound is presented below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.4 - 7.9 | Multiplet | Phenyl protons |
| ¹H | Variable (broad) | Singlet | NH, NH₂ protons |
| ¹³C | 128 - 135 | Multiplet | Aromatic carbons |
| ³¹P | ~20 - 40 | Singlet | P=O |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
In the analysis of this compound, which has a molecular formula of C₁₂H₁₃N₂OP and a molecular weight of approximately 232.22 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. nih.gov The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. nih.gov
Electron ionization (EI) is a common technique that can lead to extensive fragmentation. The fragmentation pattern of this compound and its derivatives can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the P-N bond, the N-N bond, and the loss of the phenyl groups. For instance, the mass spectrum of diphenylphosphinic acid, a related compound, shows characteristic fragments. nist.gov
Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺. For example, the ESI mass spectrum of 1,1-Bis(diphenylphosphoryl)hydrazine shows a prominent [M+H]⁺ peak at m/z 433. researchgate.net A comprehensive study of aromatic hydrazones derived from nicotinic acid hydrazide using ESI-MS has demonstrated the utility of this technique in characterizing similar compounds and their fragmentation pathways. researchgate.net
A table summarizing the expected mass spectrometric data for this compound is provided below.
| Ion | m/z (Expected) | Technique |
| [M]⁺ | 232 | EI |
| [M+H]⁺ | 233 | ESI |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
For this compound and its derivatives, single-crystal X-ray diffraction studies can reveal crucial structural details. For instance, a study on 1,1-Bis(diphenylphosphoryl)hydrazine, a related derivative, showed that the molecule crystallizes in the triclinic space group P1. researchgate.net The analysis revealed that the P-N-P diphosphazane unit and the N-amine N atom are nearly coplanar, and the oxygen atoms of the Ph₂P(O) units are oriented trans to each other with respect to the P⋯P axis. researchgate.net In the crystal structure, molecules are linked into dimers by N-H⋯O hydrogen bonds. researchgate.net
The crystal structure of other hydrazide derivatives has also been successfully determined using this technique, providing valuable insights into their molecular geometry and intermolecular interactions. mdpi.comresearchgate.net For example, the crystal structure of [{Ru₃(CO)₁₁}₂(κ²-dppe)] was determined to be in the triclinic space group P-1. researchgate.net
Below is a table summarizing typical crystallographic data that could be obtained for a derivative of this compound.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.6901 (5) |
| b (Å) | 10.1547 (5) |
| c (Å) | 12.6282 (7) |
| α (°) | 71.352 (4) |
| β (°) | 84.442 (4) |
| γ (°) | 81.817 (4) |
| Volume (ų) | 1043.56 (10) |
| Z | 2 |
| Data for 1,1-Bis(diphenylphosphoryl)hydrazine researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups within a molecule and probing its conformational isomers. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the energy of absorbed infrared radiation or the energy shift of inelastically scattered light.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its various functional groups. The P=O stretching vibration is typically strong and appears in the region of 1150-1250 cm⁻¹. The N-H stretching vibrations of the hydrazide group are observed in the range of 3200-3400 cm⁻¹. The P-Ph stretching vibrations can be found in the fingerprint region, along with various C-H and C=C stretching and bending vibrations of the phenyl rings. The NIST database provides an IR spectrum for this compound acquired using a KBr-Pellet technique. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The P=O stretching vibration is also observable in the Raman spectrum. The symmetric vibrations of the phenyl rings often give rise to strong Raman signals. Studies on hydrazine (B178648) and its salts have utilized Raman spectroscopy to investigate phase transitions and hydrogen bonding. irdg.orgnih.gov
A table of characteristic vibrational frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| P=O | Stretching | 1150 - 1250 |
| N-H | Stretching | 3200 - 3400 |
| P-Ph | Stretching | Fingerprint Region |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS) in Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it more amenable to GC analysis. The NIST database contains a GC-MS entry for this compound, indicating its potential for analysis by this method. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. d-nb.info It is particularly well-suited for the analysis of this compound and its derivatives. eurl-pesticides.eueurl-pesticides.eu A reversed-phase HPLC method coupled with a mass spectrometer could be developed to separate the target compound from impurities. The mass spectrometer would then provide confirmation of the identity of the separated components. This technique is widely used for the quantification of trace-level impurities in pharmaceutical ingredients. d-nb.infonih.gov
The development of a selective and sensitive LC-MS/MS method would involve optimizing the chromatographic conditions (column, mobile phase, flow rate) and the mass spectrometric parameters (ionization mode, precursor and product ions for multiple reaction monitoring).
A table outlining a potential LC-MS method for the analysis of a hydrazide derivative is shown below.
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Ammonium (B1175870) acetate (B1210297) buffer |
| Flow Rate | 0.7 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Based on a method for related hydrazine derivatives d-nb.info |
Computational and Theoretical Chemistry Studies on P,p Diphenylphosphinic Hydrazide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For P,P-Diphenylphosphinic hydrazide, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would provide initial insights into its electronic structure. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Furthermore, a detailed bonding analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), could elucidate the nature of the P-N, P=O, and N-N bonds, quantifying their covalent and ionic character. This would be instrumental in understanding the stability and reactivity of the molecule.
Table 1: Representative Data from Hypothetical Quantum Chemical Calculations
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability. |
| Mulliken Charge on P | +1.2 | Suggests a significant electrophilic character at the phosphorus center. |
| Mulliken Charge on O | -0.9 | Indicates a high degree of negative charge localization on the oxygen atom. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research for these calculations on this compound is not available.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT calculations could be employed to investigate various transformations, such as its synthesis, decomposition pathways, and its reactions with other molecules.
By mapping the potential energy surface, researchers could identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. This would be invaluable for optimizing reaction conditions and for designing new synthetic routes involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the P-N bond and the rotation of the phenyl groups suggest that this compound can adopt multiple conformations. Molecular Dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, would be a powerful tool to explore the conformational landscape of this compound.
MD simulations can reveal the preferred conformations in different environments (e.g., in various solvents or in the solid state) and the energy barriers between them. Furthermore, these simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its bulk properties and its interactions with other molecules.
Spectroscopic Property Prediction through Computational Methods
Computational methods are now routinely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis spectrum, helping to assign electronic transitions.
Similarly, calculations of vibrational frequencies using DFT can provide a theoretical infrared (IR) and Raman spectrum. By comparing the computed spectrum with experimental data, a detailed assignment of vibrational modes can be achieved, providing a deeper understanding of the molecular structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants would also be invaluable for structural elucidation.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| UV-Vis (TD-DFT) | λ_max | 265 nm |
| IR (DFT) | ν(P=O) | 1250 cm⁻¹ |
| IR (DFT) | ν(N-H) | 3300 cm⁻¹, 3250 cm⁻¹ |
| ¹H NMR (DFT) | δ(NH₂) | 4.5 ppm |
| ³¹P NMR (DFT) | δ(P) | 25 ppm |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published research for these calculations on this compound is not available.
Theoretical Insights into this compound's Role in Catalysis and Ligand Design
The presence of both a Lewis basic hydrazide group and a potentially coordinating phosphoryl oxygen suggests that this compound could act as a ligand in coordination chemistry and catalysis. Theoretical studies could explore its coordination modes with various metal centers.
By calculating binding energies and analyzing the electronic structure of the resulting complexes, computational chemistry can predict the stability and reactivity of these species. This would provide a rational basis for the design of new catalysts for a range of chemical transformations. Furthermore, understanding its electronic and steric properties through computation would be crucial for its application in ligand design for specific catalytic processes.
Q & A
Q. What are the common synthetic routes for P,P-diphenylphosphinic hydrazide, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives are often prepared by reacting hydrazine with phosphorylated carbonyl precursors under controlled pH and temperature. Optimization may involve adjusting solvent polarity (e.g., using DMF or THF) and stoichiometric ratios of reactants to minimize side products. Techniques like thin-layer chromatography (TLC) or HPLC can monitor reaction progress .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key characterization techniques include:
- FTIR : To identify functional groups (e.g., P=O stretching at ~1200 cm⁻¹, N-H bending at ~1600 cm⁻¹).
- ¹H/³¹P NMR : To confirm hydrazide linkage and phosphinic group geometry.
- XRD : For crystallinity analysis and polymorph identification.
- SEM/TEM : To assess morphological properties in polymer composites .
Q. How is this compound applied in polymer science?
This compound can act as a nucleating agent to enhance polymer crystallization rates (e.g., in polyesters or polyamides) by providing heterogeneous nucleation sites. Its phosphinic groups may also stabilize metal catalysts in polymerization reactions. Experimental protocols often involve melt-blending the compound with polymers at 1–5 wt% followed by differential scanning calorimetry (DSC) to study crystallization kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for this compound in composite materials?
Discrepancies in thermogravimetric analysis (TGA) data may arise from variations in sample preparation (e.g., moisture content, crystallinity). Standardized protocols should include:
Q. What advanced techniques are used to study polymorphic forms of hydrazide derivatives like this compound?
Terahertz time-domain spectroscopy (THz-TDS) effectively distinguishes polymorphs by detecting unique absorption peaks (e.g., 0.34–1.86 THz range) arising from intermolecular interactions. Solid-state density functional theory (DFT) simulations can further interpret spectral data by modeling molecular vibrations and crystal packing .
Q. How can hydrazide-based enrichment strategies be adapted for studying post-translational modifications (PTMs) using this compound?
Hydrazide chemistry enables selective capture of glycoproteins or O-GlcNAc-modified peptides via carbonyl group conjugation. For example:
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with target enzymes (e.g., monoamine oxidases). Key steps include:
- Generating 3D ligand structures using Gaussian or Avogadro.
- Docking to protein active sites (PDB IDs: e.g., 2V5Z for MAO-B).
- Validating with in vitro assays (e.g., IC₅₀ measurements) .
Methodological Considerations
Q. What experimental design principles are critical for studying hydrazide-metal complexes?
- Use inert atmospheres (N₂/Ar) to prevent oxidation of phosphinic groups.
- Employ chelating agents (e.g., EDTA) to control metal ion availability.
- Characterize complexes via X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .
Q. How can researchers mitigate challenges in low-yield hydrazide conjugation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
